molecular formula C15H15F3N2O3S B4885915 N-({2-[3-(trifluoromethyl)phenoxy]-3-pyridinyl}methyl)ethanesulfonamide

N-({2-[3-(trifluoromethyl)phenoxy]-3-pyridinyl}methyl)ethanesulfonamide

Katalognummer B4885915
Molekulargewicht: 360.4 g/mol
InChI-Schlüssel: LFBGJWRPYVBBRG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-({2-[3-(trifluoromethyl)phenoxy]-3-pyridinyl}methyl)ethanesulfonamide, commonly known as TAK-659, is a small molecule inhibitor that targets both Bruton’s tyrosine kinase (BTK) and interleukin-2-inducible T-cell kinase (ITK). TAK-659 has gained significant attention in the scientific community due to its potential therapeutic applications in various autoimmune diseases and cancers.

Wirkmechanismus

TAK-659 functions as a dual inhibitor of N-({2-[3-(trifluoromethyl)phenoxy]-3-pyridinyl}methyl)ethanesulfonamide and ITK. N-({2-[3-(trifluoromethyl)phenoxy]-3-pyridinyl}methyl)ethanesulfonamide is a critical enzyme involved in the B-cell receptor signaling pathway, which is essential for the survival and proliferation of B-cells. ITK is a kinase that plays a crucial role in the activation of T-cells. By inhibiting both N-({2-[3-(trifluoromethyl)phenoxy]-3-pyridinyl}methyl)ethanesulfonamide and ITK, TAK-659 blocks the activation and proliferation of both B-cells and T-cells, leading to a reduction in inflammation and the growth of cancer cells.
Biochemical and Physiological Effects
TAK-659 has been shown to have several biochemical and physiological effects. In preclinical studies, TAK-659 has been shown to reduce the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). TAK-659 has also been shown to induce apoptosis (programmed cell death) in cancer cells, leading to a reduction in tumor growth.

Vorteile Und Einschränkungen Für Laborexperimente

One of the significant advantages of TAK-659 is its high potency and selectivity for N-({2-[3-(trifluoromethyl)phenoxy]-3-pyridinyl}methyl)ethanesulfonamide and ITK. TAK-659 has been shown to have a lower risk of off-target effects compared to other N-({2-[3-(trifluoromethyl)phenoxy]-3-pyridinyl}methyl)ethanesulfonamide inhibitors, which may reduce the risk of adverse effects in patients. However, one of the significant limitations of TAK-659 is its low solubility, which may limit its use in certain experimental settings.

Zukünftige Richtungen

There are several future directions for the research and development of TAK-659. One potential direction is the investigation of TAK-659’s efficacy in combination with other therapies, such as checkpoint inhibitors or chemotherapy. Another potential direction is the development of more potent and selective N-({2-[3-(trifluoromethyl)phenoxy]-3-pyridinyl}methyl)ethanesulfonamide inhibitors that may have a lower risk of off-target effects and higher efficacy in the treatment of autoimmune diseases and cancers.
Conclusion
In conclusion, TAK-659 is a promising small molecule inhibitor that targets both N-({2-[3-(trifluoromethyl)phenoxy]-3-pyridinyl}methyl)ethanesulfonamide and ITK. TAK-659 has shown potential therapeutic applications in various autoimmune diseases and cancers and has been extensively studied in preclinical studies. Further research is needed to fully understand the mechanism of action and efficacy of TAK-659 in various disease settings.

Synthesemethoden

The synthesis of TAK-659 involves several steps. The first step involves the preparation of 2-(3-trifluoromethylphenoxy)pyridine, which is then reacted with N-(2-chloroethyl)ethanesulfonamide to yield N-({2-[3-(trifluoromethyl)phenoxy]-3-pyridinyl}methyl)ethanesulfonamide (TAK-659). The overall yield of TAK-659 is approximately 20-30%.

Wissenschaftliche Forschungsanwendungen

TAK-659 has been extensively studied for its potential therapeutic applications in various autoimmune diseases and cancers. In preclinical studies, TAK-659 has shown promising results in the treatment of rheumatoid arthritis, lupus, multiple sclerosis, and other autoimmune diseases. TAK-659 has also demonstrated efficacy in the treatment of various cancers, including lymphoma, leukemia, and solid tumors.

Eigenschaften

IUPAC Name

N-[[2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl]methyl]ethanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15F3N2O3S/c1-2-24(21,22)20-10-11-5-4-8-19-14(11)23-13-7-3-6-12(9-13)15(16,17)18/h3-9,20H,2,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFBGJWRPYVBBRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NCC1=C(N=CC=C1)OC2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-({2-[3-(trifluoromethyl)phenoxy]-3-pyridinyl}methyl)ethanesulfonamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.